molecular formula C13H12FN B13933489 (4-Fluorobiphenyl-3-yl)methanamine

(4-Fluorobiphenyl-3-yl)methanamine

Cat. No.: B13933489
M. Wt: 201.24 g/mol
InChI Key: LNVNLOJKDGKQPY-UHFFFAOYSA-N
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Description

4-Fluoro[1,1’-biphenyl]-3-methanamine is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom at the 4-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro[1,1’-biphenyl]-3-methanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Another method involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method provides good yields and is practical for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro[1,1’-biphenyl]-3-methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the fluorine atom or the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-Fluoro[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-Fluoro[1,1’-biphenyl]-3-methanamine can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

(2-fluoro-5-phenylphenyl)methanamine

InChI

InChI=1S/C13H12FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

LNVNLOJKDGKQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CN

Origin of Product

United States

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